Comprehensive Technical Guide on N-(3-chloropropyl)-2-nitroaniline (CAS 62781-00-4): Synthesis, Reactivity, and Pharmaceutical Applications
Comprehensive Technical Guide on N-(3-chloropropyl)-2-nitroaniline (CAS 62781-00-4): Synthesis, Reactivity, and Pharmaceutical Applications
As a Senior Application Scientist, understanding the intricate relationship between a molecule's structural topology and its macroscopic reactivity is paramount. Benzenamine, N-(3-chloropropyl)-2-nitro- (commonly known as N-(3-chloropropyl)-2-nitroaniline) is a critical bifunctional building block in heterocyclic chemistry[1][2]. It serves as a foundational precursor for the synthesis of benzimidazole derivatives, most notably the antihistamine Active Pharmaceutical Ingredient (API) Oxatomide[3][4].
This whitepaper dissects the physicochemical properties, structural causality, and self-validating experimental workflows required to successfully manipulate this compound in drug development settings.
Physicochemical Profiling & Structural Analysis
N-(3-chloropropyl)-2-nitroaniline features two highly reactive domains: a secondary amine tethered to an electrophilic chloropropyl chain, and an ortho-nitro substituted aromatic ring[5]. This bifunctionality makes it an ideal candidate for sequential substitution and cyclization reactions[3][4].
Table 1: Key Physicochemical Parameters
| Parameter | Value | Reference |
| Chemical Name | Benzenamine, N-(3-chloropropyl)-2-nitro- | [6] |
| CAS Number | 62781-00-4 | [1][2] |
| Molecular Formula | C9H11ClN2O2 | [5] |
| Molecular Weight | 214.65 g/mol | [5] |
| SMILES | O=[O-] | [5] |
| Downstream Target | 1-(3-Chloropropyl)-2-benzimidazolidinone (CAS 62780-89-6) | [7][8] |
Mechanistic Causality: The Ortho-Effect and Reactivity
In drug synthesis, we do not merely follow recipes; we engineer conditions to overcome thermodynamic barriers. The synthesis of Oxatomide via N-(3-chloropropyl)-2-nitroaniline is famously challenging due to a pronounced ortho-effect [3][4].
The nitro group exerts a severe inerting effect on the adjacent secondary amine. This is not solely due to inductive electron withdrawal, but primarily driven by strong intramolecular hydrogen bonding between the nitro oxygen and the amine proton[3][4]. This interaction stabilizes the ground state of the amine, drastically reducing its nucleophilicity. Consequently, standard acylation conditions fail, necessitating harsh thermal environments to break the hydrogen bond and achieve the required activation energy[3][4].
Caption: Mechanistic causality of the ortho-nitro inerting effect on acylation.
Experimental Workflows: Synthesis of Benzimidazole Precursors
The classic synthetic route to Oxatomide precursors, as detailed in Monatshefte für Chemie (1985) and modern patent literature, involves a four-step cascade: Acylation, Condensation, Reduction, and Cyclization[3][4]. Below are the self-validating protocols for the critical steps.
Caption: Synthetic pathway from CAS 62781-00-4 to Oxatomide API.
Protocol 1: High-Temperature Acylation
Objective: Overcome the ortho-nitro inerting effect to acylate the secondary amine.
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Charge: Add N-(3-chloropropyl)-2-nitroaniline (1.0 eq) and an acylating agent (e.g., acetic anhydride, 1.5 eq) to a reactor containing anhydrous xylene.
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Thermal Activation: Heat the mixture to reflux (~140 °C). Causality Note: Xylene is specifically chosen because its high boiling point provides the thermal energy required to disrupt the intramolecular hydrogen bond[3][4].
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Self-Validation (IPC): Withdraw a 0.5 mL aliquot every 2 hours after the 10-hour mark. Analyze via RP-HPLC (UV at 254 nm). The protocol is validated to proceed to workup only when the peak area of the starting material is ≤ 1.0%.
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Workup: Cool to room temperature, concentrate under vacuum, and crystallize the intermediate.
Protocol 2: Reduction and Cyclization to CAS 62780-89-6
Objective: Convert the acylated intermediate into the benzimidazolone core.
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Reduction: Dissolve the intermediate in methanol, add 10% Pd/C, and stir under a hydrogen atmosphere (approx. 202.65 kPa) at 25 °C[9]. Causality Note: Mild catalytic hydrogenation is chosen over harsh metal/acid reductions to prevent premature dehalogenation of the chloropropyl chain.
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Self-Validation (IPC): Monitor hydrogen gas uptake. The reduction is self-indicating and complete when system pressure stabilizes.
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Cyclization: Filter the catalyst, concentrate the ortho-phenylenediamine derivative, and react with a carbonylating agent (e.g., urea). Heat to 200 °C[3][4]. Causality Note: The extreme temperature of 200 °C is strictly required to drive the elimination of ammonia gas, forcing the thermodynamic ring closure to 1-(3-Chloropropyl)-2-benzimidazolidinone (CAS 62780-89-6)[3][4].
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Self-Validation (IPC): Confirm the formation of the benzimidazolone core via LC-MS (target m/z ~211.06)[10].
Downstream Application: Oxatomide API Synthesis
Once the benzimidazolone core (CAS 62780-89-6) is synthesized, the pendant chloropropyl group acts as an electrophilic linker. In the final stage of Oxatomide synthesis, this intermediate undergoes a condensation substitution reaction with 1-benzhydrylpiperazine[3][11]. The chlorine atom serves as an excellent leaving group for the SN2 displacement, yielding the final antihistamine API[3][11].
Safety, Handling, and Regulatory
When handling N-(3-chloropropyl)-2-nitroaniline and its immediate derivatives, strict laboratory safety protocols must be observed, as the toxicological properties are not fully investigated[7][8].
Table 2: Safety and Handling Data
| Hazard Category | Details | Reference |
| Toxicity | Harmful if swallowed (Risk Phrase: R22). | [7][8] |
| Irritation | May cause eye, skin, and respiratory tract irritation. | [7][8] |
| Safety Phrases | S28A (Wash skin immediately), S37 (Wear gloves), S38 (Respiratory equipment), S45 (Seek medical advice). | [8] |
| Stability | Stable under normal temperatures; avoid strong oxidants and excess heat. | [7][12] |
References
- Title: Synthetic method of oxamil - CN113387893B Source: Google Patents URL
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Title: 1-(3-Chloropropyl)-2-benzimidazolidinone | CAS#:62780-89-6 Source: Chemsrc URL: [Link]
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Title: Monatshefte für Chemie, Vol. 116, pp. 639-644 (1985) Source: Springer Link (Journal Reference) URL: [Link]
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